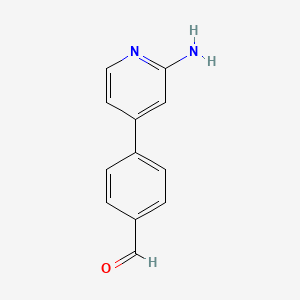

4-(2-Aminopyridin-4-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

4-(2-aminopyridin-4-yl)benzaldehyde |

InChI |

InChI=1S/C12H10N2O/c13-12-7-11(5-6-14-12)10-3-1-9(8-15)2-4-10/h1-8H,(H2,13,14) |

InChI Key |

ZFWUINFXVDXURB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=NC=C2)N |

Origin of Product |

United States |

Significance Within Pyridine Benzaldehyde Scaffolds in Organic Synthesis

The pyridine (B92270) ring is a fundamental component in many plant-derived compounds and is a key structural element in numerous pharmaceuticals. researchgate.netnih.gov Its presence often enhances the solubility and bioavailability of less soluble molecules. researchgate.net Pyridine and its derivatives are highly sought after in the pharmaceutical industry and are used to create a diverse range of drugs. researchgate.netnih.gov In fact, over 7,000 existing drug molecules of medicinal importance contain a pyridine nucleus. nih.gov

Benzaldehyde (B42025), the simplest aromatic aldehyde, is a versatile intermediate in the chemical industry due to its reactive aldehyde group, carbonyl group, and benzene (B151609) ring. mdpi.com The combination of pyridine and benzaldehyde moieties into a single scaffold creates a molecule with significant potential in organic synthesis. These scaffolds are particularly useful in the synthesis of Schiff bases, which are formed through the condensation reaction of an amine and an aldehyde. ijcrcps.comnih.gov Pyridine-derived Schiff bases are of interest for their potential biological activities and are synthesized using various methods, including environmentally friendly "green" techniques. ijcrcps.com

The 4-(2-Aminopyridin-4-yl)benzaldehyde structure is a prime example of a pyridine-benzaldehyde scaffold. The amino group on the pyridine ring and the aldehyde group on the benzene ring provide two reactive sites for further chemical modifications, allowing for the construction of more complex molecules. This dual functionality makes it a valuable building block for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Overview of Research Trajectories for Multifunctional Aromatic Aldehydes

Direct Synthetic Routes

Direct routes focus on constructing the core bi-aryl structure or forming the final aldehyde product in the latter stages of the synthesis.

Condensation reactions represent a classical and straightforward approach to forming imines (Schiff bases) from amines and aldehydes. ijcrcps.com In the context of synthesizing the target compound or its derivatives, this typically involves the reaction of an aminopyridine with a benzaldehyde (B42025). ijcrcps.comvaia.com The reaction proceeds by the nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond. ijcrcps.com While direct condensation to form this compound itself is less common, the principles are well-established from analogous reactions, such as the condensation of 2-aminopyridine (B139424) and benzaldehyde to form N-benzylidenepyridine-2-amine. ijcrcps.com The reaction is often catalyzed by a few drops of acid and can be performed under various conditions. ijcrcps.com

Research on related structures demonstrates that reaction conditions significantly influence product yields. For instance, the synthesis of N-benzylidenepyridine-2-amine showed marked differences in yield depending on the solvent and temperature used.

Table 1: Comparison of Condensation Reaction Conditions for N-benzylidenepyridine-2-amine Synthesis ijcrcps.com

| Method | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Conventional | Ethanol (B145695) | 80°C (Reflux) | 2 hours | 54.4 |

| Green Method 1 | Ethanol | Room Temperature | 1 hour | 86.3 |

| Green Method 2 | Ethanol-Water (1:1) | Room Temperature | 1 hour | 95.6 |

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds, which are essential for constructing complex aromatic systems. datapdf.comresearchgate.net The synthesis of the this compound skeleton can be efficiently achieved using methods like the Suzuki or Buchwald-Hartwig amination reactions. researchgate.net

A plausible Suzuki coupling approach would involve the reaction of a pyridine (B92270) derivative, such as 4-bromo-2-aminopyridine, with a benzaldehyde derivative like 4-formylphenylboronic acid. This reaction is catalyzed by a palladium(0) complex, often generated in situ from a precursor like palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand and a base. datapdf.com

Alternatively, the Buchwald-Hartwig amination offers a pathway to form the C-N bond. researchgate.net This could involve coupling a halopyridine with an aminobenzaldehyde. However, for the target molecule, forming the C-C bond between the two aromatic rings is a more common strategy. These palladium-catalyzed methods are valued for their high efficiency, mild reaction conditions, and broad functional group tolerance. datapdf.comresearchgate.net Catalyst systems using bulky, electron-rich phosphine ligands have been developed to improve coupling efficiency with heteroaryl halides like bromopyridines. datapdf.com

Table 2: Examples of Palladium-Catalyzed Amination of Halopyridines datapdf.com

| Halopyridine | Amine | Palladium Source | Ligand | Yield (%) |

|---|---|---|---|---|

| 2-Bromopyridine | Aniline | Pd(OAc)₂ | (±)-BINAP | 98 |

| 3-Bromopyridine | n-Hexylamine | Pd₂(dba)₃ | (±)-BINAP | 88 |

| 4-Bromopyridine HCl | Morpholine | Pd(OAc)₂ | dppp | 98 |

| 2-Chloropyridine | Cyclohexylamine | Pd(OAc)₂ | (±)-BINAP | 81 |

The aldehyde functional group can be introduced via the reduction of a corresponding nitrile precursor. This is a valuable strategy as the nitrile group is stable under many reaction conditions, including palladium-catalyzed coupling. A synthetic route could first assemble the 4-(2-aminopyridin-4-yl)benzonitrile core, followed by reduction to the aldehyde.

The conversion of nitriles to aldehydes is typically achieved using reducing agents that can be stopped at the intermediate imine stage, which is then hydrolyzed to the aldehyde upon aqueous workup. youtube.com Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. youtube.comyoutube.com In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the nitrile all the way to a primary amine (a benzylamine (B48309) in this case). chemguide.co.uklibretexts.org

The mechanism involves the nucleophilic attack of a hydride from the reducing agent on the electrophilic carbon of the nitrile. libretexts.org With DIBAL-H, the reaction can be controlled at low temperatures to form an aluminum-imine complex. Subsequent addition of acid during workup hydrolyzes this complex to release the desired aldehyde. youtube.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com These principles have been successfully applied to syntheses relevant to this compound.

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. orientjchem.orgresearchgate.net Water, ethanol, and mixtures thereof are excellent green solvents due to their low toxicity, availability, and biodegradability. ijcrcps.comorientjchem.org

In the synthesis of Schiff bases related to the target compound, an ethanol-water (1:1 v/v) mixture has been shown to be a highly effective solvent system. ijcrcps.com This approach not only avoids hazardous solvents but can also lead to significantly higher product yields compared to conventional methods using pure ethanol under reflux. ijcrcps.com The use of water as a solvent is particularly advantageous as it is non-toxic and readily available. orientjchem.org Other green solvent alternatives include ionic liquids and deep eutectic solvents, which are gaining attention for their versatility and low environmental impact. orientjchem.orgresearchgate.netasianpubs.org

Conducting reactions at ambient or room temperature offers significant green advantages, primarily through reduced energy consumption. ijcrcps.com Eliminating the need for heating or cooling simplifies the reaction setup and lowers operational costs. Research on the condensation reaction to form N-benzylidenepyridine-2-amine demonstrated that the reaction could be performed efficiently at room temperature. ijcrcps.com Notably, the room temperature protocol in an ethanol-water mixture gave the highest yield (95.6%), outperforming both the conventional reflux method (54.4%) and the room temperature reaction in pure ethanol (86.3%). ijcrcps.com This highlights that adopting green protocols does not necessarily mean compromising on efficiency; in many cases, it can lead to improved outcomes. ijcrcps.comresearchgate.net

Optimization of Synthetic Processes

The optimization of synthetic routes for this compound is crucial for improving efficiency and yield. This involves a careful study of reaction conditions and the implementation of strategies to enhance the output of the desired product.

Reaction Condition Studies (Temperature, Time, Catalysis)

The synthesis of substituted pyridines and benzaldehydes often requires meticulous optimization of reaction parameters such as temperature, reaction time, and the choice of catalyst. While specific studies on this compound are not extensively documented, principles from related syntheses can be applied.

For instance, in multicomponent reactions for synthesizing substituted pyridines, temperature plays a critical role. nih.gov A study on the synthesis of polysubstituted pyridines demonstrated that heating at 110 °C for 6 hours in the presence of a 5% Pd/C catalyst was effective. nih.gov In other cases, such as the synthesis of benzyloxy benzaldehydes, reactions are carried out at room temperature for 4–6 hours, indicating that milder conditions can be sufficient depending on the specific transformation. nih.gov

The duration of the reaction is another key variable. The synthesis of N-benzylidenepyridine-2-amine, for example, was achieved in as little as one hour at room temperature. ijcrcps.com In contrast, some palladium-catalyzed cross-coupling reactions for creating aryl-aryl bonds in pyridine derivatives may require longer reaction times. beilstein-journals.org

Catalysis is a cornerstone of modern organic synthesis. Copper-catalyzed reactions, for example, have been employed for the synthesis of substituted pyridines under mild conditions. organic-chemistry.orgnih.gov These reactions often exhibit high functional group tolerance. nih.gov Similarly, palladium-catalyzed reactions, like the Suzuki and Negishi cross-couplings, are instrumental in forming the aryl-aryl linkage between the pyridine and benzaldehyde moieties. beilstein-journals.orgorganic-chemistry.org The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, a bimetallic Fe2Ni-BDC metal-organic framework has been shown to be an effective catalyst in the synthesis of N-(pyridin-2-yl)-benzamides, with optimal conditions being 80 °C for 24 hours. mdpi.com

The table below summarizes various reaction conditions from related syntheses that could be adapted for the synthesis of this compound and its precursors.

| Reaction Type | Catalyst | Temperature (°C) | Time (h) | Relevant Findings |

| Multicomponent Pyridine Synthesis | 5% Pd/C | 110 | 6 | Effective for producing diverse tri- and tetrasubstituted pyridines. nih.gov |

| Benzyloxy Benzaldehyde Synthesis | None | Room Temp | 4-6 | Mild conditions are sufficient for this etherification reaction. nih.gov |

| N-benzylidenepyridine-2-amine Synthesis | HCl (catalytic) | Room Temp | 1 | Rapid formation of the imine bond under acidic catalysis. ijcrcps.com |

| Copper-Catalyzed Pyridine Synthesis | Copper(I) salt | Mild | - | Allows for a modular synthesis with broad functional group tolerance. organic-chemistry.org |

| Fe2Ni-BDC Catalyzed Amidation | Fe2Ni-BDC | 80 | 24 | Efficient for the synthesis of N-(pyridin-2-yl)-benzamides. mdpi.com |

Yield Enhancement Strategies

Maximizing the yield of this compound is a primary objective in its synthesis. Several strategies can be employed to achieve this, drawing from established methods in pyridine and benzaldehyde chemistry.

One key strategy is the use of multicomponent reactions. These reactions, which combine three or more starting materials in a single step, can be highly efficient and atom-economical. nih.govnih.gov For example, a three-component synthesis of polysubstituted pyridines has been developed that provides rapid access to diverse products. nih.gov

Another approach is the careful selection of catalysts and reaction conditions to minimize side reactions and decomposition. For instance, in the synthesis of 2-aminopyridines, warming the reaction to 50 °C generally improves conversion, but temperatures above this can lead to decomposition. nih.gov The use of robust and recyclable catalysts, such as the LDH@TRMS@BDSA@Cu nanocatalyst, can also contribute to higher yields and more sustainable processes. nih.gov

The choice of starting materials and their functional groups can also impact the yield. Syntheses involving electron-withdrawing groups on benzaldehydes have been shown to be well-tolerated in some pyridine syntheses, while electron-rich aldehydes may be less suitable. nih.gov

The table below outlines several yield enhancement strategies applicable to the synthesis of this compound.

| Strategy | Description | Example |

| Multicomponent Reactions | Combining multiple reactants in a one-pot synthesis to increase efficiency and reduce waste. | A three-component synthesis of polysubstituted pyridines using a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov |

| Catalyst Optimization | Selecting a catalyst that maximizes the rate of the desired reaction while minimizing side products. | Use of a copper(I) salt and a secondary ammonium (B1175870) salt for the synergistic catalysis of pyridine synthesis. organic-chemistry.orgnih.gov |

| Reaction Condition Control | Fine-tuning parameters like temperature and time to optimize product formation. | Warming a reaction to 50 °C to improve the yield of 2-aminopyridines while avoiding decomposition at higher temperatures. nih.gov |

| Use of Recyclable Catalysts | Employing heterogeneous catalysts that can be easily recovered and reused, improving overall efficiency. | A LDH@TRMS@BDSA@Cu nanocatalyst was recycled 4 times without significant loss of catalytic activity. nih.gov |

Analogous Synthetic Routes for Related Pyridine-Substituted Benzaldehydes

The synthetic principles applied to this compound can be extended to the synthesis of its positional isomers and other related derivatives.

Positional Isomer Synthesis

The synthesis of positional isomers, such as 3-(2-aminopyridin-4-yl)benzaldehyde or 2-(2-aminopyridin-4-yl)benzaldehyde, would likely involve similar cross-coupling strategies. The key difference would be the starting materials, specifically the bromo- or boronic acid-substituted benzaldehyde isomer. For example, a Negishi cross-coupling reaction could be employed, which involves the reaction of an organozinc derivative of the pyridine with an appropriate aryl bromide. beilstein-journals.org

The synthesis of 4-(pyridin-2-yloxy)benzaldehyde, an isomer where the pyridine ring is linked through an oxygen atom, has been achieved by reacting 4-hydroxybenzaldehyde (B117250) with 2-fluoropyridine (B1216828) in the presence of a strong base like sodium hydride. This reaction proceeds through a nucleophilic aromatic substitution mechanism.

Synthesis of Benzaldehyde Derivatives with Pyridylamino Substituents

The synthesis of benzaldehyde derivatives bearing pyridylamino substituents can be accomplished through various amination reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and could be used to couple an aminopyridine with a substituted bromobenzaldehyde. nih.gov

Furthermore, direct condensation reactions can be utilized. For example, N-benzylidenepyridine-2-amine is synthesized by the condensation of 2-aminopyridine with benzaldehyde. ijcrcps.com This approach could be adapted to create a variety of Schiff base derivatives. More complex structures, such as benzamide (B126) derivatives, can also be synthesized, as demonstrated by the lead optimization of 4-aminopyridine (B3432731) benzamide scaffolds. nih.govnih.gov

Chemical Reactivity and Derivatization of 4 2 Aminopyridin 4 Yl Benzaldehyde

Aldehyde Group Reactivity

The aldehyde functionality in 4-(2-aminopyridin-4-yl)benzaldehyde is a primary site for various chemical transformations.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. The oxidation of benzaldehyde (B42025) and its derivatives to their corresponding carboxylic acids can be achieved using various oxidizing agents. nih.gov For instance, ruthenium complexes like cis-[Ru(IV)(bpy)2(py)(O)]2+ have been shown to effectively oxidize benzaldehydes. nih.gov Another approach involves photocatalytic oxidation, where light and a photosensitizer are used to convert aldehydes to carboxylic acids. researchgate.net The use of different oxidants such as molecular oxygen, hydrogen peroxide, and tert-butyl hydroperoxide can influence the reaction's efficiency, with tert-butyl hydroperoxide showing good results in certain catalytic systems. researchgate.net

Table 1: Examples of Aldehyde Oxidation Reactions

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Benzaldehyde | cis-[Ru(IV)(bpy)2(py)(O)]2+ | Benzoic acid | nih.gov |

| Benzaldehyde | Light/Photosensitizer | Benzoic acid | researchgate.net |

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org These reagents act as a source of hydride ions (H-), which nucleophilically attack the carbonyl carbon of the aldehyde. libretexts.org The resulting alkoxide is then protonated to yield the alcohol. libretexts.org Aldehydes are converted to primary alcohols through this process. libretexts.org For example, the reduction of a Schiff base derived from piperonal (B3395001) and p-aminobenzoic acid using sodium borohydride yields the corresponding secondary amine alcohol. google.com

Table 2: Common Reagents for Aldehyde Reduction

| Reducing Agent | Reactivity | Product Type from Aldehyde | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH4) | Less reactive, more selective | Primary alcohol | libretexts.org |

Condensation Reactions for Schiff Base Formation

The reaction of the aldehyde group with primary amines is a classic method for forming Schiff bases, which contain a C=N double bond (azomethine group). nih.govyoutube.com This condensation reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to form the imine. nih.govyoutube.com The reaction is often catalyzed by acid or base. nih.gov A variety of Schiff bases have been synthesized from substituted benzaldehydes and various amines, demonstrating the versatility of this reaction. nih.govresearchgate.netresearchgate.net For instance, 4-dimethylaminobenzaldehyde reacts with amino acids and 4-aminoantipyrine (B1666024) to form Schiff bases. researchgate.net Similarly, 4-chlorobenzaldehyde (B46862) has been used to synthesize novel Schiff bases. researchgate.net

The general mechanism involves the initial protonation of the aldehyde, followed by the nucleophilic attack of the amine to form a carbinolamine. This intermediate is then protonated on the oxygen, allowing for the elimination of a water molecule to form the Schiff base. youtube.com

Pyridine (B92270) Ring Reactivity

The pyridine ring, particularly with the activating amino group, offers another dimension of reactivity.

Aminopyridine Functionality in Nitrogen Heterocycle Transformations

The 2-aminopyridine (B139424) moiety is a key player in the synthesis of various fused heterocyclic systems. The nitrogen atoms in the pyridine ring can act as nucleophiles or be involved in cyclization reactions. The reactivity of 4-aminopyridine (B3432731) with halogens and interhalogens has been shown to lead to the formation of charge-transfer complexes and ionic species. researchgate.net The aminopyridine functionality is also utilized in the preparation of more complex molecules. For example, 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde is a precursor in the synthesis of protein tyrosine phosphatase 1B inhibitors. chemicalbook.com

Formation of Complex Heterocyclic Systems

The dual reactivity of this compound allows for its use as a synthon in the construction of more elaborate heterocyclic structures. The aldehyde group can be a starting point for building fused rings. For example, 5-chloropyrazole-4-carboxaldehydes are versatile synthons for synthesizing a variety of fused heterocyclic compounds like pyrazolo[3,4-d]pyrimidines. researchgate.net The aldehyde group can participate in multi-component reactions, such as the Doebner reaction, to form quinoline-4-carboxylic acids. nih.gov Furthermore, the pyridine nitrogen and the amino group can participate in cyclization reactions to form fused systems like thiazolo[4,5-b]pyridines. dmed.org.ua The aldehyde functionality of similar benzaldehyde derivatives can be used to construct heterocyclic compounds through various cyclization and condensation reactions. a2bchem.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, represent an efficient and atom-economical approach to molecular diversity. The aldehyde functionality of this compound makes it an ideal candidate for participation in several classical and novel MCRs. However, specific documented examples of this compound in well-known MCRs such as the Biginelli or Hantzsch reactions are not extensively reported in the available literature.

The general applicability of such reactions to aromatic aldehydes suggests the potential for this compound to serve as the aldehyde component. For instance, in a hypothetical Biginelli-type reaction, it could react with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones or thiones bearing the 2-aminopyridin-4-ylphenyl substituent. Similarly, in a Hantzsch-type synthesis, it could condense with two equivalents of a β-ketoester and a nitrogen source like ammonia (B1221849) to produce dihydropyridines. The successful implementation of these reactions would be contingent on the relative reactivity of the aminopyridine nitrogen under the specific reaction conditions.

Cyclization and Annulation Pathways

The dual functionality of this compound provides a powerful platform for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These strategies can involve either intramolecular cyclization of a pre-functionalized derivative or an intermolecular reaction followed by a cyclization event.

The presence of the 2-aminopyridine moiety is particularly significant. The endocyclic pyridine nitrogen and the exocyclic amino group offer multiple sites for annulation. For example, condensation of the aldehyde group with an active methylene (B1212753) compound, followed by the participation of the 2-amino group in a cyclization cascade, could lead to the formation of various fused pyridopyrimidine or other related heterocyclic systems.

While specific examples detailing the cyclization and annulation pathways originating from this compound are not widespread, the general principles of heterocyclic synthesis suggest numerous possibilities. The strategic selection of reaction partners and conditions could direct the regiochemical outcome of these cyclizations, affording a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. Further research into the reactivity of this versatile building block is warranted to fully explore its synthetic potential.

Coordination Chemistry of 4 2 Aminopyridin 4 Yl Benzaldehyde and Its Derivatives

Ligand Design and Properties

The unique arrangement of functional groups in 4-(2-Aminopyridin-4-yl)benzaldehyde makes it a compelling ligand for the synthesis of coordination compounds. The interplay between the aminopyridine and aldehyde moieties dictates its chelation behavior and the structural characteristics of its metal complexes.

Chelation Behavior of Aldehyde and Aminopyridine Moieties

The this compound ligand possesses two primary coordination sites: the nitrogen atoms of the 2-aminopyridine (B139424) ring and the exocyclic amino group, and the oxygen atom of the aldehyde group. Research on related aminopyridine ligands suggests that they can act as bidentate ligands, coordinating to a metal center through both the pyridine (B92270) nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. pvpcollegepatoda.orgias.ac.in

Furthermore, the aldehyde functional group can react with the amino group of another molecule or a primary amine to form a Schiff base. These Schiff base derivatives are themselves excellent ligands, often coordinating to metal ions through the imine nitrogen and another donor atom, such as a phenolic oxygen or the pyridine nitrogen. mdpi.comresearchgate.netderpharmachemica.com In the case of Schiff bases derived from this compound, coordination is anticipated to occur through the azomethine nitrogen and the pyridine nitrogen, creating a stable chelate structure with the metal ion. researchgate.netresearchgate.net

Structural Features Influencing Ligand-Metal Interactions

The nature of the substituent on the pyridine ring and the benzaldehyde (B42025) ring can also modulate the electron density at the donor atoms, thereby affecting the strength of the ligand-metal bonds. researchgate.net For instance, electron-donating groups would enhance the basicity of the nitrogen and oxygen atoms, leading to stronger coordination, while electron-withdrawing groups would have the opposite effect. The steric hindrance around the coordination sites also plays a crucial role in determining the geometry of the resulting metal complexes.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Coordination with Transition Metal Ions (e.g., Zn(II), Cu(II), Co(II), Mn(II))

Transition metal ions such as Zn(II), Cu(II), Co(II), and Mn(II) readily form complexes with aminopyridine-based ligands. cyberleninka.ruekb.egnih.govrsc.org The synthesis is often carried out by refluxing a solution of the ligand and the corresponding metal chloride or acetate (B1210297) salt in an alcoholic solvent. ekb.eg The resulting complexes can then be isolated as crystalline solids.

For Schiff base derivatives of this compound, complexes with these transition metals are also readily synthesized. The reaction typically involves the in-situ formation of the Schiff base followed by the addition of the metal salt, or the reaction of the pre-synthesized Schiff base with the metal salt. researchgate.netrdd.edu.iq The coordination geometry of the resulting complexes can vary from tetrahedral to octahedral, depending on the metal ion and the stoichiometry of the reaction. cyberleninka.ruekb.eg

Stoichiometric Control in Complex Formation

The stoichiometry of the resulting metal complex can often be controlled by adjusting the molar ratio of the ligand to the metal salt during synthesis. ekb.eg For bidentate ligands like this compound or its Schiff base derivatives, metal-to-ligand ratios of 1:1 and 1:2 are commonly observed. researchgate.net A 1:1 ratio may lead to the formation of dimeric or polymeric structures, especially if anions from the metal salt or solvent molecules participate in coordination. A 1:2 ratio typically results in the formation of monomeric complexes where two ligand molecules coordinate to a single metal center. For instance, studies on related aminopyridine complexes have shown that varying the molar ratio can lead to the formation of complexes with different stoichiometries and, consequently, different structures and properties. ekb.eg

Characterization of Metal Complexes

The characterization of the synthesized metal complexes is crucial to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Infrared (IR) spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The coordination of the aminopyridine moiety is evidenced by shifts in the vibrational frequencies of the C=N and C-N bonds of the pyridine ring. ekb.eg In the case of Schiff base complexes, the formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration, and its coordination to the metal is indicated by a shift in this band. cyberleninka.ru

Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metals with partially filled d-orbitals. cyberleninka.ru

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II)). Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding sites. cyberleninka.ru

Elemental analysis and mass spectrometry are used to determine the elemental composition and confirm the molecular weight of the complexes, which helps in establishing their stoichiometry. cyberleninka.ru

The following table summarizes the expected characterization data for a hypothetical metal complex of a Schiff base derived from this compound.

| Technique | Expected Observations | Inferred Properties |

| IR Spectroscopy | Shift in pyridine ring vibrations; Shift in C=N (imine) stretching vibration. | Coordination through pyridine N and imine N. |

| UV-Vis Spectroscopy | Ligand-to-metal charge transfer (LMCT) bands; d-d transition bands. | Information on coordination geometry and electronic structure. |

| NMR Spectroscopy | Changes in chemical shifts of ligand protons/carbons upon complexation. | Identification of coordination sites in diamagnetic complexes. |

| Elemental Analysis | Agreement of experimental and calculated elemental percentages. | Confirmation of the stoichiometry of the complex. |

No Specific Research Found on the Coordination Chemistry and Catalysis of this compound

The investigation sought to uncover information regarding the metal-ligand binding modes, electronic structure, and catalytic uses of metal complexes derived from this compound, as specified in the requested article outline. However, the scientific literature does not appear to contain studies focused on this particular compound.

Searches for Schiff base derivatives of this compound and their metal complexes also did not yield any specific results. The available literature focuses on related, but structurally distinct, compounds such as other substituted benzaldehydes or different aminopyridine isomers. For instance, while there is research on the coordination chemistry of Schiff bases derived from 2-aminopyridine and various aldehydes, this information is not directly applicable to the 4-(2-aminopyridin-4-yl) isomer specified in the request.

Similarly, general searches on the catalytic applications of aminopyridine-based ligands in oxidation and amidation reactions did not provide any examples involving complexes of this compound. The existing research in these areas utilizes different ligand systems.

Due to the strict instruction to focus solely on the chemical compound “this compound” and the absence of any dedicated research on its coordination chemistry and catalytic properties, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would require speculation or the use of data from unrelated compounds, which would violate the principles of scientific accuracy.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(2-Aminopyridin-4-yl)benzaldehyde, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton (1H) NMR Spectral Analysis

Proton NMR studies are fundamental in identifying the chemical environment of hydrogen atoms within the molecule. In a typical analysis using a 400 MHz spectrometer with DMSO-d6 as the solvent, the aldehydic proton characteristically appears as a singlet at approximately 9.98 ppm. The protons on the pyridine (B92270) ring exhibit distinct signals: the proton at position 6 (H-6) resonates as a doublet around 8.13 ppm, while the proton at position 5 (H-5) shows a doublet of doublets at about 6.85 ppm. The proton at position 3 (H-3) is observed as a doublet near 6.74 ppm. The protons of the amino group (NH2) typically produce a broad singlet around 6.35 ppm. The protons on the benzene (B151609) ring appear as two doublets, one around 7.97 ppm and the other at approximately 7.88 ppm.

Table 1: 1H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aldehydic-H | ~9.98 | Singlet |

| Pyridine H-6 | ~8.13 | Doublet |

| Benzene-H | ~7.97 | Doublet |

| Benzene-H | ~7.88 | Doublet |

| Pyridine H-5 | ~6.85 | Doublet of Doublets |

| Pyridine H-3 | ~6.74 | Doublet |

| Amino-H (NH2) | ~6.35 | Broad Singlet |

Carbon-13 (13C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule. The aldehydic carbon is typically the most downfield signal, appearing around 192.5 ppm. The carbon atom of the pyridine ring attached to the amino group (C-2) resonates at approximately 160.5 ppm. Other carbon signals for the pyridine and benzene rings are observed in the aromatic region of the spectrum, generally between 151.0 and 106.0 ppm.

Table 2: 13C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| Aldehydic Carbonyl | ~192.5 |

| Pyridine C-2 | ~160.5 |

| Aromatic Carbons | 151.0 - 106.0 |

Two-Dimensional NMR Techniques (e.g., HHCOSY, TOCSY)

Two-dimensional NMR techniques such as Homonuclear Correlation Spectroscopy (HHCOSY) and Total Correlation Spectroscopy (TOCSY) are employed to establish connectivity between protons in the molecule. HHCOSY experiments would confirm the coupling between adjacent protons on both the pyridine and benzene rings. For instance, correlations would be observed between the pyridine protons H-5 and H-6, as well as between H-5 and H-3. TOCSY experiments would further reveal the entire spin system of the pyridine ring, showing correlations between all protons within that ring system.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Vibrational Mode Assignments for Functional Groups

The IR spectrum of this compound displays several characteristic absorption bands. The stretching vibrations of the amino group (N-H) are typically observed in the region of 3400-3200 cm⁻¹. The aldehydic C-H stretching appears around 2850-2750 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is prominent at approximately 1700 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine and benzene rings are found in the 1600-1400 cm⁻¹ region. The C-N stretching vibration usually appears around 1350-1250 cm⁻¹.

Table 3: Key IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3400-3200 |

| Aldehydic (C-H) | Stretching | 2850-2750 |

| Carbonyl (C=O) | Stretching | ~1700 |

| Aromatic (C=N, C=C) | Stretching | 1600-1400 |

| C-N | Stretching | 1350-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation between the aminopyridine and benzaldehyde (B42025) moieties would likely result in absorption maxima at longer wavelengths, indicating a colored compound. The π → π* transitions of the aromatic systems would give rise to intense absorption bands, while the n → π* transition of the carbonyl group would appear as a weaker band at a longer wavelength.

Electronic Transitions (n→π, π→π)

The electronic absorption spectrum of this compound is characterized by absorption bands corresponding to n→π* and π→π* electronic transitions. These transitions are associated with the chromophoric groups within the molecule, namely the benzaldehyde and aminopyridine moieties.

The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. The n→π* transitions are generally of lower intensity and result from the excitation of a non-bonding electron (from the nitrogen atom of the amino group or the oxygen atom of the carbonyl group) to an antibonding π* orbital. In compounds with similar structures, like Schiff bases derived from aminopyridines, these bands are well-documented. researchgate.netnih.gov The presence of both the electron-donating amino group and the electron-withdrawing aldehyde group can lead to intramolecular charge transfer (ICT) transitions, which are sensitive to the surrounding environment.

Solvent Effects on Absorption Spectra

The positions and intensities of the absorption bands in the electronic spectrum of this compound are influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, provides valuable information about the electronic structure of the molecule in its ground and excited states.

Studies on related aminopyridine derivatives have shown that the absorption bands undergo shifts in different solvents. researchgate.net For instance, in polar solvents, the π→π* transition bands often exhibit a red shift (bathochromic shift) due to the stabilization of the more polar excited state. Conversely, the n→π* transition bands may show a blue shift (hypsochromic shift) in polar, protic solvents because of the stabilization of the ground state through hydrogen bonding. nih.gov The interaction of the solvent with the non-bonding electrons on the nitrogen and oxygen atoms can significantly affect the energy of the n-orbitals. nih.gov

Table 1: Expected Solvent Effects on UV-Vis Absorption Maxima (λmax) of this compound

| Solvent Type | Expected Shift in π→π* Transition | Expected Shift in n→π* Transition | Rationale |

| Nonpolar (e.g., Hexane) | Baseline | Baseline | Minimal interaction with the solute molecule. |

| Polar Aprotic (e.g., Acetonitrile) | Red Shift (Bathochromic) | Slight Blue Shift (Hypsochromic) | Stabilization of the polar excited state via dipole-dipole interactions. |

| Polar Protic (e.g., Ethanol) | Red Shift (Bathochromic) | Blue Shift (Hypsochromic) | Stabilization of the ground state via hydrogen bonding to the nitrogen and oxygen lone pairs. researchgate.netnih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

Molecular Ion Detection and Fragmentation Pattern Analysis

In the mass spectrum of this compound, the molecular ion peak (M•+) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₁₀N₂O, 198.22 g/mol ). This peak arises from the removal of a single electron from the molecule. libretexts.org The presence of two nitrogen atoms means the molecular ion peak will appear at an even m/z value, consistent with the nitrogen rule. libretexts.org

The fragmentation of the molecular ion is predictable based on the functional groups present. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (H•) to form a stable acylium ion [M-1]⁺, or the loss of the formyl radical (•CHO) to give an [M-29]⁺ peak. libretexts.orgdocbrown.info For benzaldehyde itself, the [M-1]⁺ (m/z 105) and [M-29]⁺ (m/z 77, the phenyl cation) fragments are characteristic. docbrown.infonist.gov The aminopyridine moiety can also direct fragmentation. Alpha-cleavage is common for amines, which could lead to fragmentation of the pyridine ring or loss of the amino group. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Description of Loss |

| 198 | [C₁₂H₁₀N₂O]⁺ | Molecular Ion (M•+) |

| 197 | [C₁₂H₉N₂O]⁺ | Loss of a hydrogen atom from the aldehyde group ([M-H]⁺). docbrown.info |

| 169 | [C₁₂H₉N₂]⁺ | Loss of the formyl radical ([M-CHO]⁺). docbrown.info |

| 94 | [C₅H₆N₂]⁺ | Ion corresponding to 2-aminopyridine (B139424). |

| 78 | [C₅H₄N]⁺ | Loss of NH₂ from the aminopyridine fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation resulting from cleavage of the bond to the pyridine ring. docbrown.info |

X-ray Diffraction Studies

X-ray diffraction techniques provide definitive information about the three-dimensional atomic arrangement in the solid state, confirming the molecular structure and providing details on crystal packing and purity.

Single-Crystal X-ray Crystallography for Molecular Structure Elucidation

Single-crystal X-ray crystallography (SCXRD) is the gold standard for determining the precise molecular structure of a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, it would be possible to obtain a detailed three-dimensional map of electron density. This allows for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule. mdpi.commdpi.com

Furthermore, SCXRD reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonds (e.g., between the amino group and the carbonyl oxygen or pyridine nitrogen of a neighboring molecule) and π-π stacking interactions between the aromatic rings. mdpi.com Such studies are essential for understanding the supramolecular chemistry of the compound. While a specific crystal structure for the title compound is not detailed in the provided search results, the methodology is widely applied to similar heterocyclic systems for structural confirmation. nih.govmdpi.com

Powder X-ray Diffraction for Solid-State Purity and Structure

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline (powder) sample. nih.gov The resulting diffraction pattern is a fingerprint of the crystalline phase, making it an excellent tool for assessing the purity of a bulk sample of this compound. nih.gov Any crystalline impurities would produce additional peaks in the diffractogram.

The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). nih.gov This pattern can be compared to a simulated pattern calculated from single-crystal X-ray data to confirm the identity and phase purity of the bulk material. researchgate.net It is also a primary method for identifying different polymorphic forms of a compound, which may have distinct physical properties. nih.govnih.gov

Electrochemical Analysis

Electrochemical studies are employed to investigate the redox properties of this compound, providing information on its electron transfer capabilities, which is vital for applications in areas such as sensor technology and catalysis.

Cyclic Voltammetry and Scan-Rate Studies

Cyclic voltammetry (CV) is a primary technique used to explore the electrochemical behavior of chemical species. For this compound, a CV study would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe oxidation and reduction events. The resulting voltammogram plots current against potential.

The electrochemical behavior is influenced by its functional groups: the aldehyde and the aminopyridine moieties. The aldehyde group can be electrochemically reduced, often in a one-electron process, while the aminopyridine group can undergo oxidation. researchgate.net The electrochemical reduction of related compounds like 4-nitropyridine-N-oxide to 4-aminopyridine (B3432731) has been examined, showing complex mechanisms involving multiple electron and proton transfer steps. researchgate.net The exact potentials for these processes depend on experimental conditions such as the solvent, electrolyte, and pH. abechem.com

Scan-rate studies, where the CV is recorded at various potential scan rates, are performed to determine if the redox process is diffusion-controlled or adsorption-controlled. abechem.com For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. In contrast, for an adsorption-controlled process, the peak current is directly proportional to the scan rate. abechem.com This analysis helps in understanding the interaction of the molecule with the electrode surface.

Advanced Surface and Elemental Analysis

Advanced analytical techniques provide detailed information about the elemental composition, surface chemistry, purity, and thermal properties of this compound and its derivatives.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. uni-muenchen.de When analyzing this compound, XPS would provide detailed spectra for carbon (C1s), nitrogen (N1s), and oxygen (O1s).

The high-resolution N1s spectrum is particularly informative. It can distinguish between the different nitrogen environments: the amine nitrogen (-NH₂) and the pyridine ring nitrogen. These different chemical states result in binding energy shifts. nih.gov For instance, XPS has been used to assign different nitrogen peaks in related molecules to specific chemical groups like amine/amide and azide (B81097) species. nih.gov Similarly, the C1s spectrum can be deconvoluted to identify carbons from the benzene ring, pyridine ring, aldehyde group (C=O), and C-N bonds. The O1s spectrum would confirm the presence of the carbonyl oxygen from the aldehyde group. This makes XPS a powerful tool for confirming the surface chemical structure of the compound. researchgate.netresearchgate.net

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique for verifying the purity and empirical formula of a synthesized compound. It measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are compared against the theoretically calculated percentages based on the compound's molecular formula, C₁₂H₁₀N₂O. For a pure sample, the found values are expected to be in close agreement (typically within ±0.4%) with the calculated values. rsc.orgmdpi.com

Table 1: Elemental Analysis Data for C₁₂H₁₀N₂O

| Element | Theoretical (%) | Found (%) (Example) |

|---|---|---|

| Carbon (C) | 72.71 | 72.65 |

| Hydrogen (H) | 5.09 | 5.12 |

This analysis is a standard procedure for the characterization of newly synthesized organic compounds. semanticscholar.orgresearchgate.net

Molar Conductance Measurements of Complexes

Molar conductance measurements are performed on metal complexes of this compound, not on the ligand itself, to determine their electrolytic nature. The compound can act as a ligand, binding to metal ions through its nitrogen atoms. The molar conductivity of a solution of the complex in a solvent like DMF or DMSO is measured. The resulting value helps to determine whether the counter-ions in the complex are located inside or outside the coordination sphere. semanticscholar.org

For example, high molar conductance values suggest that the complex is an electrolyte, indicating that anions are not coordinated to the metal center. researchgate.net Conversely, low values suggest a non-electrolytic nature, where the anions are part of the coordination sphere. semanticscholar.org

Table 2: Representative Molar Conductance Ranges and Electrolyte Type in DMF

| Molar Conductance (Λ_M) in Ω⁻¹cm²mol⁻¹ | Electrolyte Type |

|---|---|

| < 35 | Non-electrolyte |

| 65 - 90 | 1:1 electrolyte |

| 130 - 170 | 1:2 electrolyte |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a compound by monitoring its mass change as a function of temperature in a controlled atmosphere. preprints.org The TGA curve for this compound would show the temperatures at which the compound begins to decompose (onset temperature, T_onset) and the temperature of maximum decomposition rate (T_max), which is determined from the derivative thermogravimetric (DTG) curve. usc.edunih.gov

The analysis can reveal if the decomposition occurs in single or multiple steps, corresponding to the breakdown of different parts of the molecule. nih.gov For instance, a TGA study on 2-aminopyridine, a structural component of the target molecule, showed a maximum thermal decomposition temperature (T_max) of 132.03°C. usc.edu The thermal stability of this compound is expected to be influenced by both the aminopyridine and benzaldehyde moieties. The analysis provides crucial information for determining the temperature limits for the storage and application of the compound. researchgate.net

Table 3: Example TGA Data for a Hypothetical Thermal Decomposition

| Parameter | Temperature (°C) | Weight Loss (%) |

|---|---|---|

| T_onset | ~180 | - |

| Stage 1 T_max | ~210 | 35 |

| Stage 2 T_max | ~350 | 65 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties. It is used to determine the ground-state electronic structure, optimized geometry, and other properties. Time-Dependent DFT (TD-DFT) extends these principles to study excited states, making it an invaluable tool for predicting electronic absorption spectra and understanding photochemical behavior. For 4-(2-Aminopyridin-4-yl)benzaldehyde, these methods would be employed to build a complete profile of its molecular behavior.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for molecules with rotatable bonds. In this compound, the key dihedral angle is between the pyridine (B92270) and benzene (B151609) rings. DFT calculations would explore the rotational barrier around the C-C single bond connecting the two aromatic rings. It is expected that the lowest energy conformation would be nearly planar to maximize π-conjugation between the rings, though some torsional twist may be present to alleviate steric hindrance. Studies on similar bicyclic aromatic systems often reveal a delicate balance between electronic stabilization from planarity and steric repulsion. The orientation of the amino (-NH2) and aldehyde (-CHO) groups relative to their respective rings would also be optimized to find the global energy minimum.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These values are illustrative, based on typical parameters for similar molecular fragments calculated using DFT methods (e.g., B3LYP/6-311++G(d,p)).

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (inter-ring) | ~1.48 Å |

| C=O (aldehyde) | ~1.22 Å | |

| C-N (amino) | ~1.37 Å | |

| C-N (pyridine ring) | ~1.34 Å | |

| Bond Angles | C-C-C (inter-ring) | ~120° |

| C-C-H (aldehyde) | ~121° | |

| H-N-H (amino) | ~118° | |

| Dihedral Angle | Pyridine-Benzene | ~5-20° |

**6.1.2. Electronic Structure Analysis (HOM

Chemical Reactivity Descriptors (e.g., Fukui functions)

No studies detailing the Fukui functions or other chemical reactivity descriptors to predict the sites for nucleophilic, electrophilic, or radical attack on this compound have been found.

Ab Initio Molecular Orbital Calculations

Advanced Electronic Structure Calculations

There is no available literature on advanced electronic structure calculations that would provide insight into the molecular orbitals, electron density distribution, or thermodynamic properties of the title compound.

Prediction of Spectroscopic Properties

Simulated IR, Raman, and UV-Vis Spectra

Simulated spectroscopic data, which are crucial for complementing experimental findings and aiding in the structural elucidation of this compound, have not been published.

Non-linear Optical (NLO) Property Predictions

Structure-NLO Property Relationships

The nonlinear optical (NLO) properties of organic molecules are intrinsically linked to their molecular structure. For a compound to exhibit a significant NLO response, it often requires a specific electronic framework that facilitates the polarization of its electron cloud under an intense electric field, such as that from a laser. Molecules designed with a donor-π-acceptor (D-π-A) architecture are particularly effective in this regard. The compound this compound fits this structural paradigm, where the aminopyridine moiety serves as the electron donor, the benzaldehyde (B42025) group functions as the electron acceptor, and the intervening phenyl ring acts as the π-conjugated bridge that connects them.

The relationship between the molecular structure of D-π-A compounds and their NLO properties is governed by several key factors:

Intramolecular Charge Transfer (ICT): The NLO response in D-π-A molecules is dominated by the transfer of electron density from the donor to the acceptor through the π-bridge upon excitation. A more efficient ICT leads to a larger change in dipole moment and consequently, a greater first hyperpolarizability (β), which is a measure of the second-order NLO activity. For this compound, the amino group on the pyridine ring pushes electron density into the system, while the aldehyde group on the benzaldehyde ring pulls electron density, setting up a strong ICT pathway.

Strength of Donor and Acceptor Groups: The magnitude of the NLO response is highly dependent on the electron-donating and electron-withdrawing strength of the respective groups. Stronger donors and acceptors generally lead to a more polarized molecule and a larger hyperpolarizability. The amino group is a well-known strong electron donor, and the aldehyde group is an effective electron acceptor.

Nature of the π-Conjugated Bridge: The length and composition of the π-bridge are critical. A longer conjugated system allows for more effective charge separation, which can enhance the NLO response. The phenyl ring in this compound provides a conjugated pathway for ICT. Theoretical studies on other D-π-A systems have shown that extending the conjugation length or modifying the electronic properties of the bridge can be used to tune the NLO properties.

Molecular Geometry: The planarity of the molecule is important for maximizing π-orbital overlap and facilitating ICT. Any significant twisting between the donor, bridge, and acceptor components can disrupt conjugation and reduce the NLO response.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating these structure-property relationships. researchgate.net By calculating parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β), researchers can predict the NLO potential of a molecule before it is synthesized. These calculations also provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap is often indicative of a more facile ICT and a larger NLO response.

The table below illustrates the typical NLO parameters that are evaluated in computational studies of D-π-A molecules. The values are hypothetical and for illustrative purposes only, as specific experimental or theoretical data for this compound are not available.

| Computational Method | Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|---|

| DFT/B3LYP | 6-31G(d) | - | - | - |

| DFT/CAM-B3LYP | 6-311++G(d,p) | - | - | - |

| HF | cc-pVDZ | - | - | - |

Further theoretical work would be necessary to quantify the NLO properties of this compound and to fully elucidate the nuances of its structure-property relationships. Such studies would involve optimizing the molecular geometry and calculating the electronic properties using various levels of theory to provide a comprehensive understanding of its potential as an NLO material.

Applications in Advanced Materials Science

The distinct electronic and structural characteristics of 4-(2-Aminopyridin-4-yl)benzaldehyde have positioned it as a valuable component in the creation of advanced materials. Its utility spans across several cutting-edge fields, from light-emitting diodes to sophisticated framework materials.

Organic Optoelectronic Materials

The realm of organic optoelectronics has particularly benefited from the integration of pyridine-based molecules. The inherent properties of the pyridine (B92270) ring, such as its electron-deficient nature and ability to participate in hydrogen bonding, are crucial for designing materials with tailored optical and electronic functions.

While direct applications of this compound in commercial OLEDs are not yet widely documented, its structural motifs are of significant interest. Pyridine-appended pyrene (B120774) derivatives, for instance, have been successfully developed and studied as hole-transporting materials (HTMs) for OLEDs. researchgate.net These materials exhibit suitable highest occupied molecular orbital (HOMO) levels for efficient hole injection and demonstrate stable performance with low-efficiency roll-off. researchgate.net The aldehyde functionality of this compound offers a convenient handle for synthesizing more complex, conjugated molecules that could serve as emitters or charge-transporting layers in OLED devices. The synthesis of low molecular weight fluorescent materials from substituted benzaldehydes has been shown to yield compounds with efficient solid-state emission and electroluminescence properties, highlighting the potential of this class of molecules in OLED technology. rsc.org

In the field of organic photovoltaics, donor-acceptor (D-A) architectures are a cornerstone of efficient light-harvesting materials. The this compound molecule can be envisioned as a precursor for such structures, where the aminopyridine group can act as an electron donor and the benzaldehyde (B42025), after suitable modification, can be linked to an acceptor moiety. The rational design of D-A molecules by varying conjugation length and the strength of donor and acceptor groups allows for the tuning of electronic and optical properties, which is critical for optimizing the performance of OPVs. bldpharm.com Theoretical studies on such systems help in predicting their potential as air-stable materials with high electron mobility. bldpharm.com

The quest for materials with high non-linear optical (NLO) activity is driven by their potential in applications like electro-optic switching and optical information processing. Pyridine-based chromophores are at the forefront of this research. chemsrc.comsigmaaldrich.com Theoretical and experimental studies on pyridine derivatives have shown that their NLO properties can be significant. For example, computational studies on 2-aminopyridinium p-toluenesulphonate have confirmed its good non-linear behavior. bldpharm.com The combination of an electron-donating amino group and an electron-withdrawing aldehyde group connected through a conjugated system in this compound suggests its potential as an NLO chromophore. The synthesis of cocrystals of organic compounds like acridine (B1665455) with substituted benzaldehydes has been shown to result in materials with promising NLO properties, further underscoring the potential of the benzaldehyde moiety in this field. mdpi.com

| Compound/System | Key NLO Property Investigated | Relevant Findings |

| Pyridine-based octopolar chromophores | First hyperpolarizability (β) | Evolution of optical properties upon protonation, relationship between spectroscopic properties and NLO behavior. chemsrc.comsigmaaldrich.com |

| 2-Aminopyridinium p-toluenesulphonate | Static hyperpolarizability | Confirmed good nonlinear behavior through DFT calculations. bldpharm.com |

| Acridine with 2,4-dihydroxybenzaldehyde (B120756) cocrystal | First and second hyperpolarizability (β and γ) | Promising candidate for NLO applications with calculated β = 5.63 × 10⁻³⁰ esu and γ = 62.27 × 10⁻³⁶ esu. mdpi.com |

Luminescent solar concentrators (LSCs) and optical waveguides represent promising technologies for enhancing the efficiency of solar energy conversion and for light manipulation. While specific studies on this compound for these applications are limited, the fundamental properties of related compounds are highly relevant. The development of LSCs often relies on organic dyes or quantum dots embedded in a transparent matrix. The luminescent properties of aminopyridine derivatives make them interesting candidates for such applications. sigmaaldrich.com Furthermore, the ability to form organized structures, a key requirement for efficient optical waveguides, can be achieved through the self-assembly of functionalized organic molecules. The aldehyde and amino groups in this compound provide sites for chemical modifications to tune its photophysical properties and to facilitate its incorporation into polymer matrices or self-assembled structures for LSC and waveguide applications.

Supramolecular Chemistry and Framework Materials

The precise arrangement of molecular components into larger, well-defined architectures is the domain of supramolecular chemistry. This field has given rise to novel materials like metal-organic frameworks (MOFs), which have exceptional properties due to their porous and crystalline nature.

Supramolecular Chemistry and Framework Materials

Components for Covalent Organic Frameworks (COFs)

While direct reports on the use of this compound in COF synthesis are not abundant, its constituent functional groups—aldehyde and aminopyridine—are well-established building blocks in the construction of these crystalline porous materials. The aldehyde group can readily undergo condensation reactions with multidentate amines to form stable imine linkages, which are a common feature in a wide array of COFs. For instance, the condensation of dicyandiamide (B1669379) with p-benzaldehyde has been shown to produce a stable covalent organic framework with catalytic properties. nih.gov Similarly, various benzaldehyde derivatives are employed in the synthesis of COFs for applications in photodynamic therapy and as photocatalysts. nih.govnih.gov

The presence of the aminopyridine moiety offers additional functionality. The amino group can serve as a reactive site for the formation of the COF linkage, while the pyridine nitrogen can be utilized for post-synthetic modification or as a coordination site for metal ions, leading to hybrid materials with enhanced properties. The synthesis of amine-linked COFs has been demonstrated as a viable strategy for creating platforms for post-synthetic structure interconversion and pore-wall modification. nih.gov Furthermore, the use of benzaldehyde as a modulator has been shown to enhance the crystallinity and porosity of imine-linked COFs. rsc.orgrsc.org

The table below summarizes the potential roles of the functional groups of this compound in COF synthesis, based on analogous systems.

| Functional Group | Role in COF Synthesis | Potential Application of Resulting COF |

| Benzaldehyde | Monomer for imine-based condensation reactions. | Gas storage and separation, catalysis, sensing. |

| Aminopyridine | Linkage-forming group (amine) and functional site (pyridine). | Post-synthetic modification, metal coordination, catalysis. |

The combination of these functionalities in a single molecule suggests that this compound could be a valuable monomer for the design of novel COFs with tailored pore environments and functionalities.

Self-Assembly Strategies for Supramolecular Architectures

The non-covalent interactions of the aminopyridine and benzaldehyde moieties in this compound make it an excellent candidate for the construction of complex supramolecular architectures through self-assembly. The aminopyridine unit is particularly adept at forming hydrogen bonds, a key driving force in supramolecular chemistry. Studies on the self-assembly of molecules containing the 2-aminopyridine (B139424) unit have demonstrated their ability to form well-defined structures in non-polar solvents. researchgate.net

Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. This dual functionality allows for the formation of intricate hydrogen-bonding networks. Research on 4-aminopyridine (B3432731) has shown its ability to form self-assembled monolayers that can act as nucleation-inducing layers for the growth of thin films. nih.gov The interplay of hydrogen bonding and other weak interactions, such as π-π stacking of the aromatic rings, can lead to the formation of one-, two-, or three-dimensional supramolecular structures. The molecular structure of pyridine-appended fluorophores has been shown to control their self-assembly and result in tunable fluorescence properties. rsc.org

The following table outlines the key intermolecular interactions involving the functional groups of this compound that drive supramolecular assembly.

| Functional Group | Key Intermolecular Interactions | Resulting Supramolecular Architectures |

| Aminopyridine | Hydrogen bonding (donor and acceptor), π-π stacking. | Chains, sheets, 3D networks. |

| Benzaldehyde | Dipole-dipole interactions, π-π stacking. | Ordered stacks, layered structures. |

Building Blocks for Functional Organic Materials

The electronic properties of this compound, arising from the interplay between its electron-donating and electron-withdrawing components, make it a promising building block for a variety of functional organic materials.

Role in Donor-Acceptor Material Systems

In the context of donor-acceptor (D-π-A) systems, the aminopyridine moiety can act as an electron donor, while the benzaldehyde group, particularly the carbonyl function, can serve as an electron acceptor. This intramolecular charge transfer (ICT) character is a key feature of many functional organic materials used in optoelectronics and non-linear optics. The design of D-π-A fluorophores allows for the tuning of their optical properties, including absorption and emission wavelengths, by modifying the donor, acceptor, and the π-conjugated linker that separates them. mdpi.comnih.gov

While the benzaldehyde group is a moderate acceptor, its electronic properties can be modulated by the aminopyridine donor. Theoretical studies on 2-aminopyridine have elucidated the net charge distribution of the proton donor and acceptor sites, providing insight into its electronic behavior. researchgate.net The combination of a donor and an acceptor within the same molecule can lead to materials with interesting photophysical properties, such as thermally activated delayed fluorescence (TADF). A series of donor-acceptor chromophores based on a 3-aminoimidazo[1,2-a]pyridine donor motif has been synthesized and studied for their potential as TADF emitters. researchgate.net

Development of Small Molecule Semiconductors

The development of organic semiconductors is a rapidly growing field, and molecules containing aromatic and heteroaromatic rings are at its core. While there is no specific literature on the semiconductor properties of this compound, its constituent parts are found in many organic semiconductor materials. Pyridine-containing molecules are of interest due to their electron-deficient nature, which can facilitate electron transport.

The combination of an electron-donating aminopyridine unit and an electron-accepting benzaldehyde unit in a conjugated system could lead to ambipolar charge transport characteristics, meaning the material can conduct both positive (holes) and negative (electrons) charge carriers. The performance of such materials is highly dependent on their solid-state packing, which is influenced by the intermolecular interactions discussed in the context of supramolecular assembly. The ability to form ordered structures through self-assembly is a critical factor in achieving high charge carrier mobilities in organic semiconductors.

Catalysis Beyond Coordination Complexes

The reactivity of the functional groups in this compound also opens up possibilities for its use in catalysis, particularly in the realm of organocatalysis.

Role as an Organic Catalyst or Component in Hybrid Catalytic Systems

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. wikipedia.org The aminopyridine moiety in this compound has the potential to act as an organocatalyst. The amino group can participate in enamine or iminium ion catalysis, which are common mechanisms in organocatalyzed reactions involving aldehydes and ketones. For instance, pyrrolidine-based organocatalysts are effective in the asymmetric Michael addition of aldehydes to nitroolefins. organic-chemistry.org

The aldehyde group of this compound can itself be a substrate in various catalytic reactions. Benzaldehyde and its derivatives are widely used in a range of transformations, including additions of organozinc reagents and benzoin (B196080) reactions. nih.govacs.org The presence of the aminopyridine unit could influence the reactivity of the aldehyde through electronic effects or by acting as an internal ligand to coordinate a metal catalyst in a hybrid catalytic system. Furthermore, the pyridine nitrogen can act as a Brønsted or Lewis basic site, potentially participating in catalytic cycles. The catalytic activity of various catalysts has been studied in reactions involving benzaldehyde, such as its reaction with o-phenylenediamine (B120857) to form benzimidazoles. researchgate.net

The potential catalytic applications are summarized in the table below:

| Functional Group | Potential Catalytic Role | Example Reaction Type |

| Aminopyridine | Organocatalyst (enamine/iminium ion formation), Lewis base. | Michael additions, aldol (B89426) reactions. |

| Benzaldehyde | Substrate with modulated reactivity. | Asymmetric additions, condensation reactions. |

| Entire Molecule | Ligand for hybrid metal-organic catalysts. | Cross-coupling reactions, hydrogenations. |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

Future efforts in the synthesis of 4-(2-aminopyridin-4-yl)benzaldehyde are likely to focus on the development of more efficient, sustainable, and versatile synthetic routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven effective for the formation of the crucial carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings. youtube.comlibretexts.orgnih.gov These reactions typically involve the coupling of a pyridine-containing boronic acid or ester with a bromo- or iodobenzaldehyde derivative. youtube.com A key area of future research will be the optimization of these catalytic systems to improve yields, reduce catalyst loading, and employ more environmentally benign reaction conditions. nih.gov

The exploration of "green" chemistry approaches is an emerging trend. This includes the use of greener solvents, such as ethanol (B145695) or ethanol-water mixtures, and conducting reactions at ambient temperatures to minimize energy consumption. While not yet applied directly to the synthesis of this compound, studies on the synthesis of related Schiff bases from 2-aminopyridine (B139424) and benzaldehyde (B42025) have demonstrated the feasibility of such eco-friendly methods.

Furthermore, the development of one-pot synthetic procedures that combine multiple reaction steps without the need for intermediate purification will be a significant advancement. This could involve, for example, an in-situ generation of the organoboron reagent followed by the cross-coupling reaction.

Exploration of New Derivatization Pathways and Functional Group Transformations

The presence of both an amino and an aldehyde group in this compound offers a rich platform for a wide array of derivatization and functional group transformations. Future research will undoubtedly delve deeper into exploiting this dual reactivity to create novel and complex molecular architectures.

The amino group can readily undergo acylation to form amides or can be used as a nucleophile in the synthesis of more elaborate heterocyclic systems. For instance, it can be a precursor for the formation of pyridazinone-based derivatives. nih.gov The aldehyde group, on the other hand, is a versatile handle for transformations such as Schiff base formation through condensation with primary amines. nih.gov This reaction is fundamental in the synthesis of various biologically active compounds and ligands for metal complexes.

A particularly promising area of future research is the development of tandem or cascade reactions that sequentially or simultaneously modify both functional groups. This could lead to the efficient construction of intricate polycyclic systems with diverse functionalities.

Advanced Characterization Techniques and In Situ Studies

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational methods for comprehensive characterization.

While standard techniques like NMR and mass spectrometry will remain essential, advanced vibrational spectroscopy methods such as Fourier-transform infrared (FT-IR) and Raman spectroscopy will be instrumental in probing the specific vibrational modes of the molecule and its derivatives. researchgate.netresearchgate.net In situ FT-IR spectroscopy, in particular, is emerging as a powerful tool for monitoring reactions involving this compound in real-time. nih.govxjtu.edu.cn This technique can provide valuable kinetic and mechanistic insights into its formation and subsequent transformations by tracking the consumption of reactants and the formation of products and intermediates as the reaction progresses. nih.gov

Deeper Theoretical Insights through High-Level Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly pivotal role in complementing experimental studies and providing deeper theoretical insights into the properties and reactivity of this compound. Future research will leverage high-level computational methods to predict and understand various molecular properties.